molecular formula C9H12ClN3 B1479898 1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2092475-61-9

1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1479898
CAS RN: 2092475-61-9
M. Wt: 197.66 g/mol
InChI Key: KAXWOFDGPJYDJE-UHFFFAOYSA-N
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Description

“1-(2-chloroethyl)-1H-pyrazole” is a compound that belongs to the class of organic compounds known as pyrazoles . These are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .


Synthesis Analysis

Pyrazoles can be synthesized through various methods. One common method is the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines . Another approach involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .


Molecular Structure Analysis

The molecular structure of “1-(2-chloroethyl)-1H-pyrazole” includes a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For example, they can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-(2-chloroethyl)-1H-pyrazole” would depend on its specific structure. For a similar compound, “4-Bromo-1-(2-chloroethyl)-1H-pyrazole”, the density is reported as 1.7±0.1 g/cm^3 and the boiling point as 265.6±20.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Molecular Docking Studies

A study by Ibraheem et al. (2020) explored the synthesis of novel benzimidazole-pyrazoline hybrid molecules, including derivatives of 1H-imidazo[1,2-b]pyrazole. These compounds exhibited significant α-glucosidase inhibition activity, suggesting potential applications in the treatment of diabetes. The study employed molecular docking to establish structure-activity relationships, providing insights into the compounds' interactions with biological targets (Ibraheem et al., 2020).

Synthesis of Functionalized Derivatives

Tsizorik et al. (2018) reported on the synthesis of 1-functionalized imidazo[1,5-a]pyrazolo[5,1-c]pyrazines, a process involving the reaction of 4-chloropyrazolo[1,5-a]pyrazines with ethyl isocyanoacetate. This study provides a foundation for the synthesis of various derivatives of imidazo[1,2-b]pyrazole (Tsizorik et al., 2018).

Crystal Structure Analysis

Shao et al. (2009) investigated the crystal structure of a derivative, ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate. This study contributes to the understanding of the molecular configuration and potential interactions of these compounds (Shao et al., 2009).

Synthetic Methodologies

Seneci et al. (1999) described an improved synthesis method for 1H-imidazo[1,2-b]pyrazole and its mono- and disubstituted derivatives. This research offers valuable insights into the synthetic strategies for producing various derivatives of 1H-imidazo[1,2-b]pyrazoles (Seneci et al., 1999).

Functionalization for Improved Solubility

Schwärzer et al. (2021) focused on the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold, which included methods like Br/Mg-exchange and regioselective magnesiations. These modifications aimed to improve the solubility of these compounds in aqueous media, making them more suitable for potential pharmacological applications (Schwärzer et al., 2021).

Antimicrobial Activity

Babariya et al. (2017) conducted a study on the synthesis of a 1H-imidazo[1,2-b]pyrazole library and evaluated their antimicrobial activity. The findings indicated that these compounds exhibited moderate to significant antimicrobial properties, hinting at their potential use in developing new antimicrobial agents (Babariya & Naliapara, 2017).

Mechanism of Action

While the specific mechanism of action for “1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole” is not available, pyrazole derivatives are known to exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards of a specific compound would depend on its structure and properties. For “1-(2-chloroethyl)-1H-pyrazole”, it’s classified as a combustible solid and it’s recommended to store it in a well-ventilated place and keep the container tightly closed .

Future Directions

The future directions in the research of pyrazole derivatives could involve the development of new synthesis methods, the exploration of their biological activities, and the design of new drugs based on these compounds .

properties

IUPAC Name

1-(2-chloroethyl)-6-ethylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c1-2-8-7-9-12(4-3-10)5-6-13(9)11-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXWOFDGPJYDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=CN(C2=C1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole

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